molecular formula C12H12FNO B13270647 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole

Cat. No.: B13270647
M. Wt: 205.23 g/mol
InChI Key: RRCSZCOTMKPBSV-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluorobenzoyl chloride with isopropylamine to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired oxazole compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.

    Reduction: De-fluorinated oxazole or reduced functional groups.

    Substitution: Oxazole derivatives with substituted nucleophiles.

Scientific Research Applications

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development, where it can modulate biological pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(propan-2-yl)-1,2-oxazole: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

    5-(3-Chlorophenyl)-3-(propan-2-yl)-1,2-oxazole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with biological targets.

    5-(3-Methylphenyl)-3-(propan-2-yl)-1,2-oxazole: The presence of a methyl group instead of fluorine can alter its steric and electronic properties.

Uniqueness

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

5-(3-fluorophenyl)-3-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C12H12FNO/c1-8(2)11-7-12(15-14-11)9-4-3-5-10(13)6-9/h3-8H,1-2H3

InChI Key

RRCSZCOTMKPBSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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